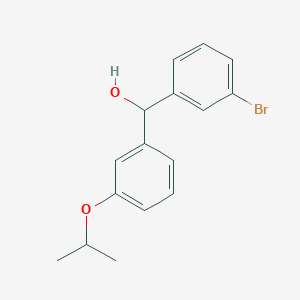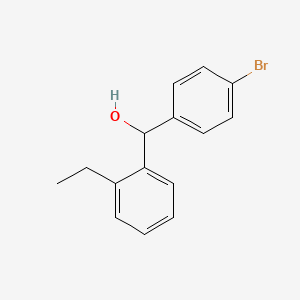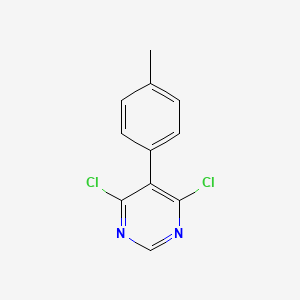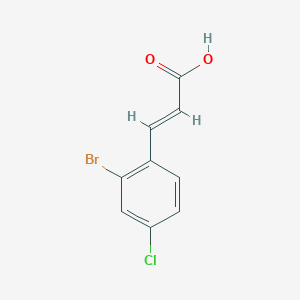
2-Bromo-4-chlorocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chlorocinnamic acid is an organic compound characterized by the presence of a bromo and chloro substituent on the phenyl ring and an acrylic acid moiety
Mecanismo De Acción
Target of Action
Cinnamic acid derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s known that cinnamic acid derivatives can undergo various reactions, such as the suzuki–miyaura coupling, which is a type of cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds . The compound may also undergo alpha bromination, a reaction that introduces a bromine atom at the alpha position of a carboxylic acid .
Biochemical Pathways
Cinnamic acid derivatives are known to participate in various metabolic pathways, including catabolic and anabolic processes .
Result of Action
Cinnamic acid derivatives are known to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chlorocinnamic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-chlorobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chlorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acrylic acid moiety can undergo addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Addition Reactions: Electrophiles like bromine or nucleophiles like thiols can add to the double bond.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
Substitution Products: Substituted phenylacrylic acids.
Addition Products: Dihydro derivatives of the acrylic acid.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromo-4-chlorocinnamic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated phenylacrylic acids on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: A halophenol with similar substituents but lacking the acrylic acid moiety.
2-Bromo-4-chloroacetophenone: A compound with a similar phenyl ring substitution pattern but different functional groups.
Uniqueness
2-Bromo-4-chlorocinnamic acid is unique due to the combination of its bromo and chloro substituents with the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
(E)-3-(2-bromo-4-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBUITMZYJFEHX-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

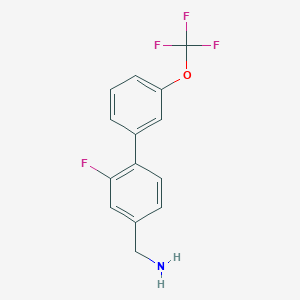


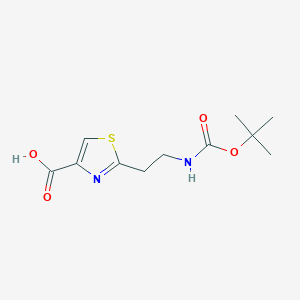

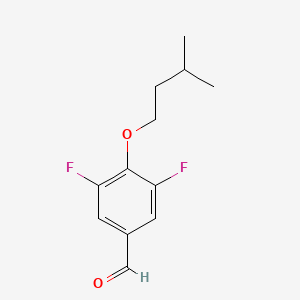
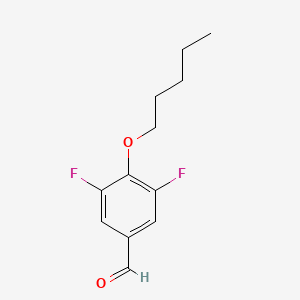
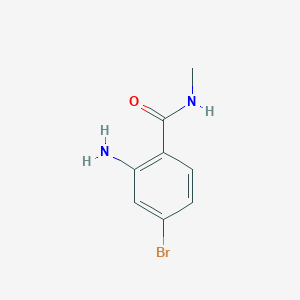
![5-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B7941601.png)
